

Discovery and history of benzoxazolinone derivatives in medicinal chemistry.

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Compound of Interest

Compound Name: 6-Chloroacetyl-2-benzoxazolinone

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The Benzoxazolinone Core: A Scaffolding Marvel in Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzoxazolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its unique combination of rigidity, lipophilicity, and hydrogen bonding capabilities has made it a versatile starting point for the design of a multitude of biologically active compounds. This technical guide delves into the discovery, history, and diverse therapeutic applications of benzoxazolinone derivatives, providing detailed experimental insights and a quantitative overview of their activities.

Discovery and Historical Perspective

The story of benzoxazolinones begins in the realm of natural products. The parent compound, 2-benzoxazolinone (BOA), was first isolated from plants. This natural origin hinted at its inherent biological relevance and spurred further investigation into its synthetic derivatives. Early research in the mid-20th century focused on its agricultural applications, with derivatives showing promise as herbicides and fungicides. However, the therapeutic potential of this scaffold soon became apparent, leading to a surge in medicinal chemistry research. A significant milestone in its clinical translation was the development of Chlorzoxazone, a centrally acting muscle relaxant, which solidified the importance of the benzoxazolinone core in drug development.^[1]

Synthetic Strategies

The synthesis of the benzoxazolinone core and its derivatives can be achieved through various routes. A common and efficient method involves the cyclization of 2-aminophenols with phosgene or its equivalents. Modifications at the N-3 position and on the benzene ring are readily achievable, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Experimental Protocol for N-Alkylation of Benzoxazolinone

This protocol describes a typical procedure for the N-alkylation of a benzoxazolinone core, a common step in the synthesis of many derivatives.

Materials:

- Substituted 2-benzoxazolinone
- Alkyl halide (e.g., ethyl bromide)
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of the substituted 2-benzoxazolinone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated benzoxazolinone derivative.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

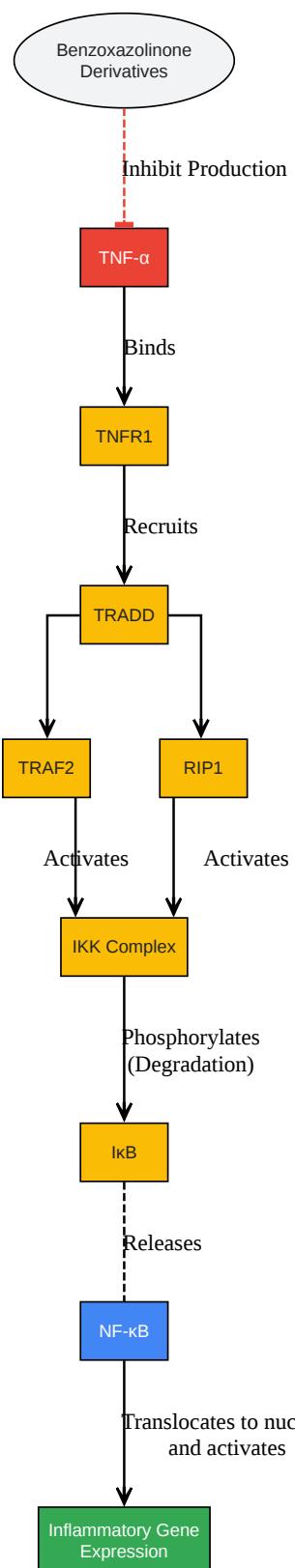
Therapeutic Applications and Mechanisms of Action

Benzoxazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of biological pathways.

Anti-inflammatory Activity

Several benzoxazolinone derivatives have been investigated as potent anti-inflammatory agents. A key mechanism of action is the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α). By suppressing TNF- α production, these compounds can mitigate the inflammatory cascade.^[1]

Below is a simplified representation of the TNF- α signaling pathway and the point of intervention for benzoxazolinone derivatives.



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Caption: Inhibition of TNF-α signaling by benzoxazolinone derivatives.

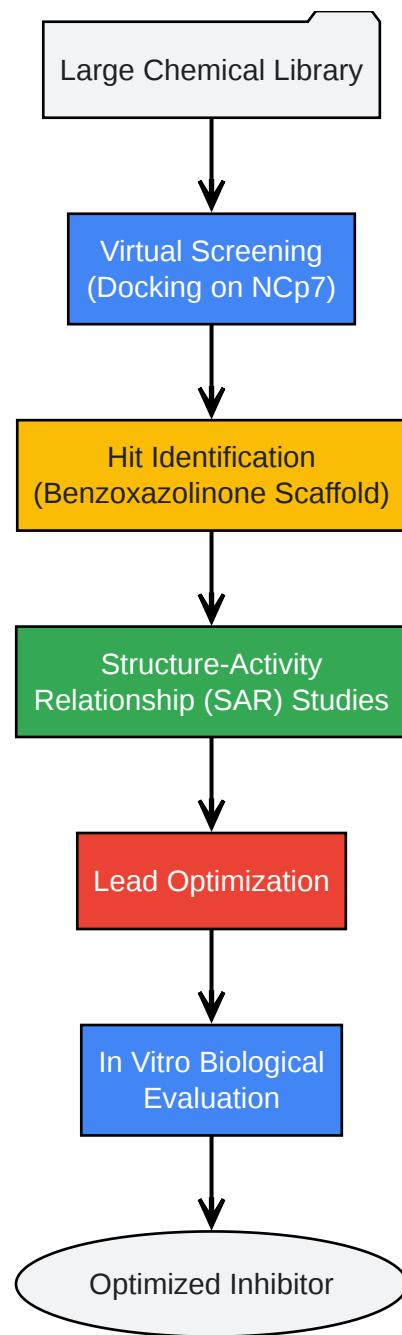
Antimicrobial Activity

The benzoxazolinone scaffold has been extensively explored for its antibacterial and antifungal properties.^[2] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.^[2] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antiviral Activity: Focus on HIV-1

A notable area of investigation is the development of benzoxazolinone derivatives as anti-HIV agents.^{[3][4]} Certain derivatives have been shown to inhibit the HIV-1 nucleocapsid protein (NCp7), a key viral protein involved in viral replication, by binding to its hydrophobic pocket.^[3]

The following workflow illustrates the virtual screening process used to identify these inhibitors.



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Caption: Workflow for identifying HIV-1 NCp7 inhibitors.

Other Therapeutic Areas

The versatility of the benzoxazolinone core extends to several other therapeutic areas, including:

- Anticancer: Derivatives have been shown to induce apoptosis in cancer cells.[5]
- Analgesic: Certain derivatives exhibit significant pain-relieving properties.[6]
- Antidiabetic: Some compounds have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[7]

Quantitative Data Summary

The following tables summarize the biological activities of selected benzoxazolinone derivatives from various studies.

Table 1: Antibacterial Activity of Benzoxazolinone Derivatives[2]

Compound	E. coli (MIC, $\mu\text{g/mL}$)	B. subtilis (MIC, $\mu\text{g/mL}$)	S. aureus (MIC, $\mu\text{g/mL}$)	S. enteritidis (MIC, $\mu\text{g/mL}$)
Amide Derivative	15.6	15.6	31.2	62.5
5-Chlorobenzimidazole Derivative	15.6	15.6	31.2	62.5
Hydrazone with 3-chloro substitution	15.6	15.6	31.2	62.5
Hydrazone with 2-furyl substituent	31.2	15.6	62.5	125
Hydrazone with 5-nitro-2-furyl substituent	15.6	7.8	31.2	62.5

Table 2: Fungicidal Activity of Benzoxazolinone Derivatives[8][9]

Compound	Verticillium dahliae (% Inhibition)	Fusarium oxysporum (% Inhibition)
2-Methylthiobenzoxazole	96.4	-
Benzoxazolyl-2-carbamic acid butyl ester	65	-
3-Alkylbenzoxazolinones	-	Active
2-Alkylthiobenzoxazoles	-	Active

Table 3: Anti-HIV-1 Activity of a Benzoxazolinone Derivative[3]

Compound	Target	IC ₅₀ (μM)
Cmpd8	HIV-1 NCp7	100

Table 4: Anti-inflammatory Activity of a Benzoxazolinone-1,3,4-thiadiazole Derivative[1]

Compound	In vitro TNF-α Inhibition (%)
1f	51.44

Conclusion and Future Directions

The benzoxazolinone scaffold has proven to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability and diverse biological activities ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into clinical trials. The integration of computational methods, such as virtual screening and molecular dynamics simulations, will undoubtedly accelerate the discovery of next-generation benzoxazolinone-based drugs.

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